molecular formula C10H16O3 B6254513 9-hydroxybicyclo[3.3.1]nonane-1-carboxylic acid CAS No. 21328-47-2

9-hydroxybicyclo[3.3.1]nonane-1-carboxylic acid

Cat. No. B6254513
CAS RN: 21328-47-2
M. Wt: 184.2
InChI Key:
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Description

9-hydroxybicyclo[3.3.1]nonane-1-carboxylic acid is a chemical compound with the molecular weight of 184.24 .


Molecular Structure Analysis

The InChI code for 9-hydroxybicyclo[3.3.1]nonane-1-carboxylic acid is 1S/C10H16O3/c11-8-7-3-1-5-10(8,9(12)13)6-2-4-7/h7-8,11H,1-6H2,(H,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

9-hydroxybicyclo[3.3.1]nonane-1-carboxylic acid is a powder with a melting point of 122-123 degrees Celsius . It should be stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The safety information for 9-hydroxybicyclo[3.3.1]nonane-1-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 9-hydroxybicyclo[3.3.1]nonane-1-carboxylic acid can be achieved through a multi-step process involving the conversion of a starting material to an intermediate, followed by further reactions to form the final product.", "Starting Materials": [ "Cyclohexene", "Maleic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethanol", "Water" ], "Reaction": [ "Step 1: Cyclohexene is reacted with maleic anhydride in the presence of a catalytic amount of sodium hydroxide to form cis-5-norbornene-2,3-dicarboxylic acid.", "Step 2: The cis-5-norbornene-2,3-dicarboxylic acid is then converted to the corresponding anhydride by heating with acetic anhydride.", "Step 3: The anhydride is hydrolyzed with aqueous sodium hydroxide to form the corresponding acid.", "Step 4: The acid is then reduced with sodium borohydride in ethanol to form the corresponding alcohol.", "Step 5: The alcohol is oxidized with Jones reagent (chromic acid in sulfuric acid) to form the final product, 9-hydroxybicyclo[3.3.1]nonane-1-carboxylic acid." ] }

CAS RN

21328-47-2

Product Name

9-hydroxybicyclo[3.3.1]nonane-1-carboxylic acid

Molecular Formula

C10H16O3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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